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Compound of Interest

Compound Name: Mianserin-d3

Cat. No.: B563491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Mianserin-d3, the deuterated

isotopologue of the tetracyclic antidepressant Mianserin. It covers its core chemical properties,

detailed synthesis methodologies, and the pharmacological signaling pathways of its parent

compound. This guide is intended to serve as a comprehensive resource for professionals

engaged in pharmaceutical research and development.

Core Chemical Properties
Mianserin-d3 is primarily utilized as an internal standard for the quantitative analysis of

Mianserin in biological samples via mass spectrometry-based methods, such as LC/MS or

GC/MS.[1] The incorporation of deuterium atoms provides a distinct mass shift without

significantly altering its chemical behavior, making it an ideal tracer.[2]

The key quantitative chemical and physical properties of Mianserin-d3 and its common salt

forms are summarized in the table below.
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Property
Value (Mianserin-
d3 Free Base)

Value (Mianserin-
d3
Dihydrochloride)

Reference(s)

CAS Number 81957-76-8 81957-76-8 [3][4][5]

Molecular Formula C₁₈H₁₇D₃N₂ C₁₈H₁₉D₃Cl₂N₂ [3][4]

Molecular Weight 267.346 g/mol 340.31 g/mol [3][4]

PSA (Polar Surface

Area)
6.48 Å² N/A [3]

LogP 3.0868 N/A [3]

Flash Point 9°C N/A [1][3]

Storage Temperature 2-8°C 4°C, sealed storage [1][2][3]

Form Liquid (in solution) Solid [1][2]

Synthesis of Mianserin-d3
The synthesis of Mianserin-d3 involves the preparation of the core tetracyclic amine structure,

followed by the introduction of the deuterated methyl group. While literature specifically

detailing the entire synthesis of Mianserin-d3 is scarce, a robust enantioselective synthesis for

the parent (S)-(+)-Mianserin provides a clear and adaptable pathway. The activity of Mianserin

resides almost entirely in its (S)-(+) isomer, making enantioselective synthesis highly relevant.

[6]

The key transformation is the asymmetric reduction of a cyclic imine intermediate, which

establishes the crucial stereocenter.[6][7] The final step is N-methylation using a deuterated

reagent.

The diagram below illustrates a logical workflow for the enantioselective synthesis of (S)-(+)-

Mianserin-d3.
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Synthesis of (S)-(+)-Mianserin-d3

Precursor:
2-(2-aminoethyl)-N-benzyl aniline

Intermediate:
Prochiral Imine

  Intramolecular Cyclization  
  (e.g., Pictet-Spengler type)  

Key Intermediate:
(S)-Desmethylmianserin

  Asymmetric Transfer Hydrogenation (ATH)  
  Key Chiral Step  

Final Product:
(S)-(+)-Mianserin-d3

  N-methylation  
  (CD3I or (CD3)2SO4)  

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of (S)-(+)-Mianserin-d3.

This protocol is adapted from the enantioselective synthesis of (S)-(+)-Mianserin and is the

critical step for establishing chirality.[6][7]

Catalyst Preparation: A ruthenium-based catalyst, such as (R,R)-TsDPEN Ru(p-cymene)Cl,

is prepared. This chiral catalyst is essential for the enantioselectivity of the reduction.
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Reaction Setup: The prochiral imine intermediate (1,2,3,4,10,14b-

hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine) is dissolved in an appropriate solvent, such as

chloroform (CHCl₃) or dimethylformamide (DMF).

Hydrogen Source: A hydrogen donor, typically a mixture of formic acid and triethylamine

(FA/TEA), is added to the solution.

Catalytic Reduction: The chiral ruthenium catalyst is introduced to the mixture. The reaction

is stirred at a controlled temperature (e.g., 25-40°C) for 24-48 hours until the reaction is

complete (monitored by TLC or LC-MS).

Workup and Purification: Upon completion, the reaction mixture is quenched, and the organic

product is extracted. The resulting (S)-desmethylmianserin is purified using column

chromatography to yield the enantiomerically enriched amine intermediate. High

enantiomeric excess (ee >95%) has been reported for this step.[7]

Reagent Selection: A deuterated methylating agent is used. Common choices include

iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

Reaction Conditions: The purified (S)-desmethylmianserin is dissolved in a polar aprotic

solvent (e.g., acetonitrile or DMF). A non-nucleophilic base, such as potassium carbonate

(K₂CO₃) or diisopropylethylamine (DIPEA), is added to deprotonate the secondary amine.

Methylation: The deuterated methylating agent is added to the solution, and the reaction is

stirred at room temperature or with gentle heating until completion.

Purification: The final product, Mianserin-d3, is isolated through standard aqueous workup

and purified by chromatography or recrystallization to yield the high-purity, isotopically

labeled compound.

Signaling Pathways and Mechanism of Action
Mianserin-d3 is pharmacologically identical to Mianserin. Mianserin is a tetracyclic

antidepressant with a complex and distinct mechanism of action compared to SSRIs or TCAs.

[8][9] Its therapeutic effects are primarily attributed to its antagonist activity at several key

receptors in the central nervous system.[10][11]
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Core Mechanisms:

α₂-Adrenergic Antagonism: Mianserin blocks presynaptic α₂-adrenergic autoreceptors. These

receptors normally act as a negative feedback mechanism, inhibiting the release of

norepinephrine (noradrenaline). By blocking this feedback loop, Mianserin increases the

firing rate of noradrenergic neurons and enhances the release of norepinephrine into the

synaptic cleft.[10][12][13]

Serotonin Receptor Antagonism: It is a potent antagonist at several serotonin receptors,

including 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₃.[8][11] Antagonism of these receptors is thought to

contribute to its antidepressant and anxiolytic effects.

Histamine H₁ Receptor Antagonism: Mianserin is a strong antagonist/inverse agonist of the

H₁ receptor, which accounts for its prominent sedative effects.[10][14]

Norepinephrine Reuptake Inhibition: It is a weak inhibitor of norepinephrine reuptake.[8]

The diagram below illustrates the primary mechanism of action involving the α₂-adrenergic

autoreceptor.
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Caption: Mianserin's mechanism of enhancing norepinephrine release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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